4-Chloro-2-nitrosophenol
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Overview
Description
4-Chloro-2-nitrosophenol is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted by a chlorine atom and a nitroso group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrosophenol can be achieved through several methods. One common method involves the nitration of 4-chlorophenol followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using reducing agents such as iron powder or tin chloride in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrosophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and various substituted phenols depending on the reagents and conditions used .
Scientific Research Applications
4-Chloro-2-nitrosophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress.
Comparison with Similar Compounds
4-Chloro-2-nitrosophenol can be compared with other similar compounds, such as:
4-Chloro-2-nitrophenol: Both compounds have similar structures, but 4-Chloro-2-nitrophenol has a nitro group instead of a nitroso group. This difference affects their reactivity and applications.
2-Chloro-4-nitrophenol: This isomer has the chlorine and nitro groups in different positions on the phenol ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of both chlorine and nitroso groups, making it valuable in various chemical syntheses and applications.
Properties
CAS No. |
39825-15-5 |
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Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-2-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-6(9)5(3-4)8-10/h1-3,9H |
InChI Key |
MSKWZXSCLRVXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=O)O |
Origin of Product |
United States |
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